

An In-depth Technical Guide to 3-Bromomandelonitrile: Structure, Synthesis, and Applications

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Compound of Interest

Compound Name:	2-(3-Bromophenyl)-2-hydroxyacetonitrile
CAS No.:	71412-88-9
Cat. No.:	B2880435

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Introduction

3-Bromomandelonitrile, systematically known as **2-(3-bromophenyl)-2-hydroxyacetonitrile**, is an aromatic cyanohydrin of significant interest in synthetic organic chemistry. Its structure, featuring a chiral center and multiple reactive functional groups—a hydroxyl, a nitrile, and a brominated phenyl ring—renders it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, particularly within the realm of pharmaceutical development.

Chemical Structure and Physicochemical Properties

The defining feature of 3-Bromomandelonitrile is its stereogenic center at the carbon atom bearing the hydroxyl and nitrile groups. This allows for the existence of (R)- and (S)-

enantiomers, which can have distinct biological activities and applications.

Property	Value	Source
IUPAC Name	2-(3-bromophenyl)-2-hydroxyacetonitrile	
Synonym	3-Bromomandelonitrile	
CAS Number	71412-88-9	[1]
Molecular Formula	C ₈ H ₆ BrNO	[1]
Molecular Weight	212.04 g/mol	[1]

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Chemical structure of 2-(3-bromophenyl)-2-hydroxyacetonitrile.

Synthesis of 3-Bromomandelonitrile

The synthesis of 3-Bromomandelonitrile, like other cyanohydrins, is typically achieved through the nucleophilic addition of a cyanide anion to the corresponding aldehyde, in this case, 3-bromobenzaldehyde. This reaction is reversible and is generally carried out under mildly acidic conditions to generate hydrocyanic acid (HCN) in situ from a cyanide salt.^[2]

A common and effective method involves the use of trimethylsilyl cyanide (TMSCN) as the cyanide source, which offers milder reaction conditions and easier workup.

Experimental Protocol: Synthesis of a Brominated Aryl Cyanohydrin

The following protocol is adapted from a general procedure for the synthesis of aryl cyanohydrins, including the closely related 2-(4-bromophenyl)-2-hydroxyacetonitrile, and can be applied to the synthesis of 3-Bromomandelonitrile from 3-bromobenzaldehyde.[3]

Materials:

- 3-Bromobenzaldehyde
- Trimethylsilyl cyanide (TMSCN)
- Catalyst (e.g., Fe₃O₄ nanoparticles or another suitable Lewis acid)[3]
- Deep Eutectic Solvent (DES) or another appropriate solvent (e.g., dichloromethane)
- Ethyl acetate
- Petroleum ether
- Silica gel for column chromatography

Procedure:

- To a dried reaction vessel equipped with a magnetic stir bar, add the solvent and 3-bromobenzaldehyde (1.0 mmol).
- Add the catalyst (e.g., 10 mg of Fe₃O₄ nanoparticles).
- Add trimethylsilyl cyanide (1.2 mmol) to the mixture.
- Heat the reaction mixture (e.g., to 60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).[3]
- Upon completion, cool the reaction mixture to room temperature.
- Add ethyl acetate to extract the product from the reaction medium.
- Evaporate the ethyl acetate under reduced pressure.

- The resulting crude product is then treated with acidic water to hydrolyze the silyl ether intermediate.
- Purify the crude 3-Bromomandelonitrile by flash column chromatography on silica gel, eluting with a mixture of ethyl acetate and petroleum ether to afford the pure product.[3]

General workflow for the synthesis of 3-Bromomandelonitrile.

Spectroscopic Characterization

While a complete set of spectra for 3-Bromomandelonitrile is not readily available in public databases, the expected spectroscopic features can be inferred from data on analogous compounds, such as 2-(4-bromophenyl)-2-hydroxyacetonitrile and other substituted mandelonitriles.

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methine proton (CH-OH) around δ 5.5 ppm. The aromatic protons will appear as a multiplet in the region of δ 7.3-7.7 ppm. A broad singlet corresponding to the hydroxyl proton will also be present. For the analogous 2-(4-bromophenyl)-2-hydroxyacetonitrile, the methine proton appears as a singlet at δ 5.49 ppm, and the aromatic protons appear as two doublets at δ 7.37 and 7.55 ppm.[3]

¹³C NMR: The carbon NMR spectrum will show a signal for the nitrile carbon, typically around 118-120 ppm. The benzylic carbon attached to the hydroxyl and nitrile groups will appear in the range of 60-70 ppm. The aromatic carbons will resonate in the 120-140 ppm region.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band for the hydroxyl group (O-H stretch) in the region of 3200-3600 cm^{-1} . A sharp, medium-intensity peak corresponding to the nitrile group (C \equiv N stretch) is expected around 2250 cm^{-1} . [3]

Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 211 and 213 with approximately equal intensity, which is characteristic of the isotopic pattern of bromine. Fragmentation would likely involve the loss of HCN (m/z 27) and the formation of the 3-bromobenzoyl cation.

Reactivity and Applications in Drug Development

The synthetic utility of 3-Bromomandelonitrile stems from the reactivity of its functional groups, making it a valuable intermediate in the synthesis of pharmaceutical compounds.[4][5]

Reactivity of the Cyanohydrin Moiety

- **Hydrolysis to α -Hydroxy Acids:** The nitrile group can be hydrolyzed under acidic or basic conditions to yield 3-bromo-mandelic acid. α -Hydroxy acids are important chiral building blocks in their own right.[6]
- **Reduction to β -Amino Alcohols:** The nitrile group can be reduced, for example with lithium aluminum hydride (LiAlH_4), to a primary amine, yielding a β -amino alcohol. These are common structural motifs in many biologically active compounds.[6]

Reactivity of the Bromine Atom

The bromine atom on the phenyl ring opens up possibilities for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of diverse substituents at the 3-position of the phenyl ring, enabling the synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies in drug discovery.

Role as a Pharmaceutical Intermediate

Mandelonitrile and its derivatives are precursors to a range of important pharmaceutical compounds.[7][8] For instance, substituted mandelic acids, which can be derived from the corresponding mandelonitriles, are key intermediates in the synthesis of semi-synthetic penicillins and cephalosporins.[4] The antithrombotic drug Clopidogrel, for example, utilizes a substituted mandelic acid derivative in its synthesis.[7]

The presence of the bromine atom in 3-Bromomandelonitrile makes it a particularly useful intermediate for the synthesis of compounds where a substituent at the meta position of the phenyl ring is desired. Brominated compounds are widely used in the pharmaceutical industry as intermediates and as active pharmaceutical ingredients themselves.[9]

Safety and Handling

As a cyanohydrin, 3-Bromomandelonitrile should be handled with extreme caution due to its potential to release highly toxic hydrogen cyanide gas, particularly under basic conditions or upon heating.

General Precautions:

- Work in a well-ventilated fume hood at all times.[10]
- Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][12]
- Avoid inhalation of any dust, vapors, or mists.[10]
- Keep away from bases, acids, and oxidizing agents.
- Store in a cool, dry, and well-ventilated area in a tightly sealed container.[13]

In Case of Exposure:

- Skin Contact: Immediately wash the affected area with copious amounts of water and seek medical attention.[13]
- Eye Contact: Immediately flush with plenty of water for at least 15 minutes and seek urgent medical attention.
- Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]
- Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.

Spill and Waste Disposal:

- In case of a spill, evacuate the area and ensure adequate ventilation. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[10]
- All waste containing 3-Bromomandelonitrile should be treated as hazardous and disposed of in accordance with local, state, and federal regulations.

Note: Always consult the specific Safety Data Sheet (SDS) for the compound before handling.

Conclusion

3-Bromomandelonitrile is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly for the development of novel pharmaceutical agents. Its unique combination of a chiral center, a reactive cyanohydrin moiety, and a functionalizable brominated aromatic ring provides chemists with a powerful tool for constructing complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling requirements is essential for its safe and effective use in research and development.

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